1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity of the final product, such as recrystallization and purification techniques .
Chemical Reactions Analysis
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway .
Scientific Research Applications
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a precursor in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: This compound lacks the chlorine atoms on the phenyl ring, resulting in different chemical and biological properties.
1-Amino-1-(2,4-dichlorophenyl)ethanol: This compound has a similar structure but with a different substitution pattern on the carbon chain.
1-Amino-1-(2,4-dichlorophenyl)butanol: This compound has a longer carbon chain, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
MXIZFQFWCWXGED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.